molecular formula C6H4ClFN2O B13668126 6-Chloro-2-fluoronicotinamide

6-Chloro-2-fluoronicotinamide

Cat. No.: B13668126
M. Wt: 174.56 g/mol
InChI Key: XWPOKOLHJDCSCW-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, where the hydrogen atoms in the pyridine ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoronicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like silver fluoride or potassium fluoride under controlled conditions .

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-2-fluoronicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

  • 6-Chloro-2-fluoropurine
  • 6-Chloro-2-fluoronicotinic acid
  • 6-Chloro-2-fluorobenzamide

Comparison: Compared to these similar compounds, 6-Chloro-2-fluoronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of both chlorine and fluorine atoms can enhance its stability and reactivity in certain reactions .

Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

6-chloro-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)

InChI Key

XWPOKOLHJDCSCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)F)Cl

Origin of Product

United States

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